molecular formula C22H24N6O B2937368 N4-(3-methoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946290-21-7

N4-(3-methoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2937368
CAS No.: 946290-21-7
M. Wt: 388.475
InChI Key: VYCZPORTTSEUNI-UHFFFAOYSA-N
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Description

N4-(3-methoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-methoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between 3-amino-1H-pyrazole and a suitable aldehyde or ketone can form the pyrazolo[3,4-d]pyrimidine core.

    Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the 3-methoxyphenyl, 2-methylpropyl, and phenyl groups. These reactions often require the use of reagents such as alkyl halides, aryl halides, and appropriate catalysts.

    Purification: The final product is purified using techniques such as recrystallization, column chromatography, or HPLC to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes:

    Scaling Up Reactions: Ensuring that the reactions can be efficiently scaled up without compromising yield or purity.

    Process Safety: Implementing safety measures to handle large quantities of reagents and intermediates.

    Cost Efficiency: Optimizing the use of reagents and solvents to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N4-(3-methoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and other reducing agents.

    Substitution: Alkyl halides, aryl halides, and appropriate catalysts such as palladium or copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N4-(3-methoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N4-(3-methoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in various biochemical pathways.

    Receptor Interaction: Binding to cellular receptors and influencing signal transduction pathways.

    Gene Expression: Modulating the expression of genes involved in cellular processes.

Comparison with Similar Compounds

N4-(3-methoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be compared with other similar compounds, such as:

    Pyrazolopyrimidines: Compounds with similar core structures but different substituents.

    Phenyl-substituted Pyrazoles: Compounds with phenyl groups attached to pyrazole rings.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups attached to various core structures.

Properties

IUPAC Name

4-N-(3-methoxyphenyl)-6-N-(2-methylpropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c1-15(2)13-23-22-26-20(25-16-8-7-11-18(12-16)29-3)19-14-24-28(21(19)27-22)17-9-5-4-6-10-17/h4-12,14-15H,13H2,1-3H3,(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCZPORTTSEUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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